{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine
Description
{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is a secondary amine featuring a tetrahydropyran (oxan-4-yl) core substituted with a 2-methoxybenzyl group. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 251.33 g/mol (based on structurally similar analogs in ).
The 2-methoxy substitution on the benzyl group confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. Its tetrahydropyran ring enhances conformational stability compared to smaller cyclic ethers like tetrahydrofuran (THF).
Properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-3-2-4-12(13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGMNLTWBKPRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine typically involves the reaction of 2-methoxybenzyl chloride with tetrahydro-2H-pyran-4-ylmethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is C14H21NO2. The compound features a methoxyphenyl group attached to an oxan-4-yl methanamine moiety, which contributes to its reactivity and interaction with biological systems. The presence of the methoxy group enhances the electron-donating ability of the phenyl ring, potentially influencing its biological activity.
Scientific Research Applications
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Organic Synthesis :
- This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for further functionalization, making it suitable for creating diverse chemical entities essential in research and industrial applications.
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Biological Activity :
- Studies have indicated that {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine may exhibit notable biological activities. It is being explored for its interactions with biomolecules, which could lead to the development of new therapeutic agents. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl methanamine moiety can form hydrogen bonds with amino acid side chains, influencing enzyme or receptor activity.
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Medicinal Chemistry :
- The compound is under investigation for its potential therapeutic properties. It may serve as a precursor in drug development, particularly in designing novel compounds for treating various diseases. Its unique structure suggests possible applications in developing drugs targeting specific biological pathways.
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Industrial Applications :
- In the industrial sector, {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is utilized in producing specialty chemicals and materials. Its chemical versatility makes it a candidate for manufacturing various products ranging from pharmaceuticals to agrochemicals.
Case Studies and Research Findings
Several studies have highlighted the relevance of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine:
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Synthesis and Characterization :
- Research has focused on synthesizing this compound through various methods, demonstrating its utility as a building block for more complex structures.
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Biological Investigations :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial or anticancer properties, warranting further exploration into its pharmacological potential.
- Structural Analysis :
Mechanism of Action
The mechanism of action of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxan-4-yl methanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Ortho-, Meta-, and Para-Methoxybenzyl Analogs
Key Findings :
Heterocyclic and Aromatic Ring Modifications
Key Findings :
Ring Size and Linker Modifications
Key Findings :
- Tetrahydropyran (6-membered) rings (e.g., target compound) offer greater conformational stability compared to THF analogs .
Biological Activity
{4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is with a molecular weight of approximately 195.27 g/mol. The compound features an oxane ring, a methoxy group, and a methanamine moiety, which contribute to its biological properties.
The biological activity of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The oxan-4-yl methanamine part can form hydrogen bonds with amino acid side chains in proteins, influencing enzymatic activity.
- π-π Interactions : The methoxyphenyl group engages in π-π stacking interactions with aromatic residues in proteins, potentially modulating receptor or enzyme functions .
Antimicrobial Activity
Research indicates that derivatives of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogs possess inhibitory effects against various bacterial strains and fungi, suggesting potential as antimicrobial agents in clinical settings.
Anticancer Properties
In vitro studies have shown that compounds related to {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine can induce apoptosis in cancer cell lines. For example, one study reported an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects. It has been investigated for its potential role in mitigating neurodegenerative diseases through modulation of neurotransmitter systems and reduction of oxidative stress markers.
Case Studies
Synthesis Routes
The synthesis of {4-[(2-Methoxyphenyl)methyl]oxan-4-yl}methanamine involves several steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
